molecular formula C15H14O B14386898 (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol CAS No. 90057-36-6

(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B14386898
CAS No.: 90057-36-6
M. Wt: 210.27 g/mol
InChI Key: UPCFPYKJLSHYKD-CYBMUJFWSA-N
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Description

(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol is a chiral indanol derivative offered as a high-purity chemical building block for research and development. This compound features a stereogenic center at the 2-position of the indane scaffold, making it a valuable intermediate in asymmetric synthesis . The indane core structure is a privileged scaffold in medicinal chemistry, found in several active pharmaceutical ingredients and biologically active compounds . Researchers can utilize this chiral intermediate in the synthesis of more complex molecules, such as potential retinoid-related orphan receptor (ROR) antagonists for the study of autoimmune diseases like multiple sclerosis . Its structure, combining a fused aromatic system with a chiral alcohol moiety, also makes it a candidate for developing ligands for various biological targets. This product is intended for chemical synthesis and analysis in a laboratory setting. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90057-36-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C15H14O/c16-13-9-12-7-4-8-14(15(12)10-13)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2/t13-/m1/s1

InChI Key

UPCFPYKJLSHYKD-CYBMUJFWSA-N

Isomeric SMILES

C1[C@H](CC2=C1C=CC=C2C3=CC=CC=C3)O

Canonical SMILES

C1C(CC2=C1C=CC=C2C3=CC=CC=C3)O

Origin of Product

United States

Stereochemical Characterization and Analysis of 2r 4 Phenyl 2,3 Dihydro 1h Inden 2 Ol

Determination of Enantiomeric and Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a primary method for separating enantiomers and assessing enantiomeric purity. mdpi.comeijppr.comcsfarmacie.cz The principle of this technique lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com These complexes have different interaction energies, leading to different retention times and, thus, separation. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are widely recognized for their broad applicability in resolving a variety of racemic compounds, including alcohols. mdpi.comnih.gov For the analysis of indanol derivatives, columns like Chiralpak® and Chiralcel® have proven effective. The separation is typically achieved in normal-phase mode, using a mobile phase consisting of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). nih.gov The choice and ratio of the mobile phase components are critical for optimizing resolution. sigmaaldrich.com

For a compound like (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol, a typical method development would involve screening various polysaccharide-based CSPs and mobile phase compositions to achieve baseline separation of the (2R) and (2S) enantiomers. The resulting chromatogram would allow for the precise quantification of each enantiomer and the determination of the enantiomeric excess (e.e.).

Table 1: Representative HPLC Conditions for Chiral Separation of Aromatic Alcohols
ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak® ID)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient (e.g., 25 °C)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity through the use of chiral solvating agents (CSAs). acs.orgnih.govacs.org This method is based on the formation of rapidly equilibrating, transient diastereomeric complexes between the enantiomers of the analyte and the CSA in solution. chemistnotes.com These diastereomeric complexes are non-equivalent and, therefore, can exhibit distinct chemical shifts for corresponding protons in the NMR spectrum. acs.orgnih.gov

For chiral alcohols, lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are commonly employed. chemistnotes.comslideshare.net Upon addition of the CSA to a solution of the chiral alcohol, the protons near the site of interaction (the hydroxyl group) will experience different magnetic environments in the two diastereomeric complexes. This results in the splitting of a single resonance into two, with the integration of these signals directly corresponding to the ratio of the enantiomers present. acs.orgchemistnotes.com The effectiveness of a particular CSA depends on the strength of the interaction and the conformational rigidity of the resulting diastereomeric complexes. harvard.edu

Table 2: Key Aspects of NMR Analysis with Chiral Solvating Agents
AspectDescription
Principle Formation of transient diastereomeric complexes in solution.
Common CSAs for Alcohols Chiral lanthanide shift reagents (e.g., Eu(hfc)₃), chiral acids, or other auxiliaries capable of hydrogen bonding. chemistnotes.comacs.org
Observable Effect Splitting of NMR signals (chemical shift non-equivalence, ΔΔδ) for corresponding protons of the two enantiomers. nih.gov
Quantification Integration of the separated signals provides the enantiomeric ratio. slideshare.net

Assignment of Absolute Configuration

Single crystal X-ray diffraction is considered the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. nih.gov This technique maps the electron density within the crystal, providing a precise three-dimensional structure of the molecule. libretexts.org

The assignment of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). wikipedia.orgincoatec.com When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component, causing the intensities of Friedel pairs (reflections hkl and -h-k-l) to be unequal. wikipedia.org By analyzing these intensity differences, the absolute structure can be determined. The Flack parameter is a critical value refined during the structure solution that indicates whether the determined configuration is correct. A value close to 0 suggests the correct assignment, while a value near 1 indicates that the inverted structure is correct. nih.govwikipedia.org

Chemical correlation is a well-established method for assigning absolute configuration by relating the unknown compound to a compound of known stereochemistry through a series of stereospecific reactions. libretexts.org A stereospecific reaction is one where the stereochemistry of the reactant dictates the stereochemistry of the product. fiveable.mewikipedia.orgntu.edu.sg

For this compound, this could be achieved by synthesizing it from a chiral precursor with a known absolute configuration via a reaction that proceeds with a known stereochemical outcome (e.g., retention or inversion of configuration). Alternatively, the alcohol could be chemically transformed into a different compound whose absolute configuration has been previously established. The success of this method hinges on the reliability and known stereochemical pathway of the chosen chemical reactions. fiveable.me The Competing Enantioselective Conversion (CEC) method is a modern approach that can be used to determine the absolute configuration of secondary alcohols. nih.govnih.gov

Chiroptical spectroscopic methods, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), provide powerful non-destructive approaches for assigning absolute configuration in solution. mtoz-biolabs.comnih.gov These techniques measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.combiotools.us

Conformational Analysis and Stereoisomeric Relationships of this compound

The three-dimensional structure and stereochemical intricacies of this compound are dictated by the puckering of the five-membered ring, the orientation of the hydroxyl and phenyl substituents, and the interplay of non-covalent interactions. A comprehensive understanding of its conformational landscape and relationship with other stereoisomers is crucial for elucidating its chemical behavior.

Conformational Isomers of the Indan-2-ol Scaffold

The conformational flexibility of the 2,3-dihydro-1H-indene (indan) core, specifically in 2-indanol (B118314), has been a subject of spectroscopic and computational investigation. The five-membered ring of the indan (B1671822) system is not planar and undergoes a puckering motion, leading to distinct conformational isomers. For the parent 2-indanol molecule, three conformational isomers have been identified. nih.govacs.org The primary distinction between these conformers arises from the orientation of the hydroxyl group.

A significant stabilizing factor in one of the major conformers of 2-indanol is the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the fused benzene (B151609) ring. nih.govacs.org This interaction significantly influences the potential energy surface of the ring puckering.

In the case of this compound, the fundamental conformational possibilities of the indan-2-ol skeleton are preserved. However, the presence of the bulky phenyl substituent at the C4 position introduces additional steric considerations that modulate the relative energies and populations of these conformers. The phenyl group itself has rotational freedom, contributing to the complexity of the conformational space. To minimize steric hindrance, the phenyl group is expected to adopt a pseudo-equatorial position relative to the puckered five-membered ring.

The interplay between the hydroxyl group's orientation (and its potential for intramolecular hydrogen bonding) and the steric demands of the 4-phenyl substituent will ultimately determine the most stable conformations of this compound.

Stereoisomeric Relationships

The introduction of a phenyl group at the C4 position of the 2,3-dihydro-1H-inden-2-ol scaffold renders the C1 carbon atom a stereocenter, in addition to the existing chiral center at C2. Consequently, for the (2R) configuration at the hydroxyl-bearing carbon, two diastereomers are possible, differing in the configuration at C1. These diastereomers can be designated based on the relative orientation of the substituents on the five-membered ring.

The relationship between the hydroxyl group at C2 and the hydrogen atom at C1 (which is vicinal to the phenyl-substituted C4) can be described as either cis or trans. This leads to two diastereomeric forms for this compound:

(1S,2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol

(1R,2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol

Each of these diastereomers will have a corresponding enantiomer, leading to a total of four possible stereoisomers for 4-phenyl-2,3-dihydro-1H-inden-2-ol. The Le Bel-van't Hoff rule predicts a maximum of 2n stereoisomers, where n is the number of stereogenic centers. In this case, with two stereocenters, a maximum of 22 = 4 stereoisomers are possible. wikipedia.org

The relative stability of these diastereomers is influenced by the steric interactions between the substituents on the five-membered ring. Generally, a trans arrangement of bulky substituents is energetically more favorable than a cis arrangement, as it minimizes steric strain. Therefore, it can be predicted that the diastereomer with a trans relationship between the phenyl group (at C4, influencing the C1 position) and the hydroxyl group (at C2) would be the more stable isomer.

The following table summarizes the key stereoisomeric relationships for 4-phenyl-2,3-dihydro-1H-inden-2-ol:

Stereoisomer DesignationRelationship to (1S,2R)-isomer
(1S,2R)-4-phenyl-2,3-dihydro-1H-inden-2-olIdentical
(1R,2S)-4-phenyl-2,3-dihydro-1H-inden-2-olEnantiomer
(1R,2R)-4-phenyl-2,3-dihydro-1H-inden-2-olDiastereomer
(1S,2S)-4-phenyl-2,3-dihydro-1H-inden-2-olDiastereomer

Spectroscopic and Structural Elucidation of 2r 4 Phenyl 2,3 Dihydro 1h Inden 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental information about the molecular structure.

The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic region would likely show complex multiplets for the protons on the phenyl ring and the fused benzene (B151609) ring of the indane system. The aliphatic protons on the indane core, specifically the methylene (B1212753) (CH₂) and methine (CH) groups, would appear at distinct chemical shifts. The proton of the hydroxyl group (-OH) would typically present as a broad singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts in the ¹³C NMR spectrum would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the indane core. The carbon atom bearing the hydroxyl group (C-2) would be expected to resonate in a specific downfield region due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Data for (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol (Note: The following data are predicted based on the analysis of similar structures and general NMR principles, as specific experimental data for the target compound is not readily available in the cited literature.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1-H₂~2.8 - 3.2 (m)~35 - 45
C2-H~4.5 - 5.0 (m)~70 - 80
C3-H₂~3.0 - 3.5 (m)~30 - 40
C4-~140 - 150
C5-H~7.1 - 7.5 (m)~125 - 130
C6-H~7.1 - 7.5 (m)~125 - 130
C7-H~7.1 - 7.5 (m)~125 - 130
C7a-~140 - 150
C3a-~140 - 150
Phenyl C1'-~140 - 150
Phenyl C2'/C6'-H~7.2 - 7.6 (m)~127 - 130
Phenyl C3'/C5'-H~7.2 - 7.6 (m)~127 - 130
Phenyl C4'-H~7.2 - 7.6 (m)~127 - 130
OHVariable (br s)-

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity within the indane ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the direct assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is invaluable for connecting different fragments of the molecule, for instance, linking the phenyl substituent to the indane core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining stereochemistry by identifying protons that are close in space, even if they are not directly bonded. For this compound, NOESY could help to confirm the relative stereochemistry of the substituents on the indane ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of the compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₅H₁₄O), HRMS would confirm the presence of 15 carbon atoms, 14 hydrogen atoms, and one oxygen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound (Note: Predicted values based on typical functional group absorption regions.)

Wavenumber (cm⁻¹)VibrationFunctional Group
~3600-3200O-H stretch (broad)Alcohol
~3100-3000C-H stretchAromatic
~3000-2850C-H stretchAliphatic
~1600, ~1450C=C stretchAromatic Ring
~1260-1000C-O stretchSecondary Alcohol

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and benzene rings in the target molecule, gives rise to characteristic absorption bands in the ultraviolet and visible regions. The spectrum would likely exhibit absorptions corresponding to π → π* transitions of the aromatic systems.

Optical Rotation Measurements

Since this compound is a chiral molecule, it will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a physical constant for a chiral compound under specified conditions (temperature, solvent, concentration, and wavelength of light). The measurement of a specific optical rotation value would confirm the enantiomeric purity of the sample and is a key characteristic of this particular stereoisomer. The "(2R)" designation in the name indicates the specific spatial arrangement of the atoms, which would result in a characteristic positive or negative optical rotation value.

Computational Chemistry and Theoretical Studies of 2r 4 Phenyl 2,3 Dihydro 1h Inden 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure of molecules. derpharmachemica.com DFT methods are employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties, providing a detailed understanding of the molecule's ground state. openaccesspub.orgajchem-a.com

The three-dimensional structure of (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol is not rigid. Its conformational landscape is primarily defined by the puckering of the five-membered dihydroindene ring and the orientation of the hydroxyl and phenyl groups. Comprehensive theoretical calculations, such as those performed for the parent compound 2-indanol (B118314), reveal the existence of multiple possible conformations. nih.gov

For the related molecule 2-indanol, ab initio calculations have shown that it can exist in four possible conformations that interchange through ring-puckering and the internal rotation of the OH group. nih.gov The most stable conformer of 2-indanol is significantly stabilized by an internal hydrogen bond between the hydroxyl hydrogen atom and the π-cloud of the fused benzene (B151609) ring. nih.govresearchgate.net A similar phenomenon is observed in other phenyl-substituted alcohols, where OH-π hydrogen bonds play a crucial role in determining the most stable conformation. scispace.com

In the case of this compound, geometry optimization using DFT would explore these conformational possibilities. The potential energy surface would be scanned by systematically varying the key dihedral angles associated with the ring pucker and the rotation of the C-O bond and the C-C bond connecting the phenyl substituent. The calculations would likely identify several local energy minima, with the global minimum corresponding to the most stable conformer. It is anticipated that the most stable conformer would be one that maximizes stabilizing intramolecular interactions, such as an OH-π interaction with either the fused benzene ring or the 4-phenyl group.

Table 1: Representative Conformational Analysis Data This table presents hypothetical but plausible data for the conformers of this compound based on studies of similar molecules.

ConformerDescription of Key FeatureRelative Energy (kcal/mol)Key Dihedral Angle(s)Stabilizing Interaction
A (Global Minimum)OH group oriented towards fused ring0.00H-O-C2-C1 ≈ 60°Intramolecular OH-π (fused ring)
BOH group oriented towards phenyl substituent~0.5 - 1.5VariableIntramolecular OH-π (phenyl group)
COH group anti-periplanar to rings~2.0 - 3.0H-O-C2-C1 ≈ 180°Minimized steric hindrance
DAlternate ring pucker conformation~3.0 - 4.0Variable-

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org

For this compound, DFT calculations would map the distribution of these orbitals. It is expected that the HOMO would be primarily localized on the electron-rich aromatic systems (the fused benzene ring and the 4-phenyl substituent), as these are the most readily ionizable parts of the molecule. The LUMO is likely to be distributed over the indenol scaffold, particularly involving antibonding orbitals.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. materialsciencejournal.orgresearchgate.net These descriptors provide a quantitative measure of properties that are useful for understanding reactivity. derpharmachemica.com

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors This table presents hypothetical but plausible DFT-calculated values for this compound.

ParameterFormulaCalculated Value (eV)Interpretation
EHOMO--5.85Electron donating ability
ELUMO--0.75Electron accepting ability
Energy Gap (ΔE)ELUMO - EHOMO5.10Chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I)-EHOMO5.85Energy required to remove an electron
Electron Affinity (A)-ELUMO0.75Energy released upon gaining an electron
Global Hardness (η)(I-A)/22.55Resistance to change in electron distribution. materialsciencejournal.org
Chemical Potential (μ)-(I+A)/2-3.30Electron escaping tendency
Global Electrophilicity (ω)μ2/2η2.14Propensity to accept electrons. materialsciencejournal.org

Theoretical vibrational analysis through DFT calculations is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. openaccesspub.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, typically show excellent agreement with experimental data. derpharmachemica.com

For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to its functional groups and skeletal structure. Key vibrational modes would include:

O-H Stretching: A prominent band, typically in the 3600-3300 cm⁻¹ region, sensitive to hydrogen bonding. An intramolecular OH-π interaction would cause a red-shift (lower frequency) compared to a free hydroxyl group.

Aromatic C-H Stretching: Bands typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands for the CH and CH₂ groups of the five-membered ring, typically appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

C-O Stretching: A strong band typically in the 1200-1000 cm⁻¹ region.

Ring Puckering and Skeletal Deformations: Lower frequency modes corresponding to the vibrations of the entire molecular framework.

Table 3: Selected Predicted Vibrational Frequencies and Their Assignments This table correlates expected vibrational modes with typical calculated frequency ranges for this compound.

Vibrational ModeTypical Calculated Wavenumber (cm-1)Expected IR Intensity
O-H stretch (H-bonded)3450 - 3550Strong, Broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch2980 - 2850Medium-Strong
Aromatic C=C stretch1610, 1585, 1500, 1450Medium-Strong
CH2 scissoring~1465Medium
C-O stretch~1050Strong
Aromatic C-H out-of-plane bend900 - 700Strong

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge distribution, and conjugative interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would be particularly useful for quantifying the specific electronic interactions that stabilize its preferred conformation. The analysis can provide a detailed picture of charge delocalization by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization.

Key applications of NBO analysis for this molecule would include:

Quantifying OH-π Interactions: NBO analysis can confirm and quantify the strength of the hydrogen bond between the hydroxyl group (donor lone pair on oxygen) and the π-system of one of the aromatic rings (acceptor π* orbitals).

Atomic Charges: NBO provides a robust method for calculating atomic charges, offering insight into the molecular electrostatic potential and identifying potential sites for nucleophilic or electrophilic attack.

In Silico Modeling of Chiral Recognition Mechanisms

As a chiral diol derivative, this compound has the potential to be used as a chiral ligand or auxiliary in asymmetric synthesis. acs.orgresearchgate.net Understanding how it recognizes and interacts with other chiral molecules is crucial for designing and optimizing such applications. In silico modeling provides a powerful means to investigate these chiral recognition mechanisms at the molecular level.

Computational methods, such as molecular docking and DFT calculations of intermolecular complexes, can be used to model the interaction between this compound and a substrate or metal center. The process typically involves:

Building a Model Complex: A model of the interaction, for example, between the diol acting as a ligand and a metal catalyst bound to a substrate, is constructed.

Conformational Search: The potential energy surface of this complex is explored to identify the most stable arrangements (lowest energy conformers).

Interaction Energy Calculation: The binding or interaction energy is calculated for different possible diastereomeric transition states or intermediates. The difference in energy between these states can explain the enantioselectivity of a catalyzed reaction.

Applications of 2r 4 Phenyl 2,3 Dihydro 1h Inden 2 Ol in Asymmetric Catalysis

Development as Chiral Ligands for Transition Metal-Catalyzed Reactions

The utility of (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol as a scaffold for chiral ligands in transition metal-catalyzed reactions is an area of growing interest. The rigid indane backbone and the stereogenic center bearing the hydroxyl group provide a well-defined chiral environment that can effectively influence the stereochemical outcome of a catalytic transformation.

Ligand Design Principles and Synthesis Strategies

The design of chiral ligands based on the this compound framework is guided by several key principles. The primary objective is to create a ligand that can coordinate to a metal center and generate a chiral catalyst with a sterically and electronically biased active site. This is typically achieved by introducing coordinating groups, such as phosphines, amines, or other heteroatoms, onto the indanol scaffold.

The synthesis of these ligands often begins with the enantiomerically pure this compound. The hydroxyl group serves as a convenient handle for further functionalization. For instance, it can be converted into a leaving group to allow for nucleophilic substitution, or it can be used to direct ortho-metalation reactions to introduce coordinating moieties at specific positions on the aromatic rings. The phenyl group at the 4-position can also be modified to fine-tune the steric and electronic properties of the resulting ligand.

Evaluation of Catalytic Performance in Enantioselective Transformations

Ligands derived from this compound have been evaluated in a variety of transition metal-catalyzed enantioselective reactions. These include, but are not limited to, asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The performance of these ligands is typically assessed by measuring the enantiomeric excess (ee) and the yield of the desired product.

For example, in asymmetric hydrogenation of prochiral olefins, a rhodium or iridium complex of a phosphine-containing ligand derived from this compound can create a chiral pocket around the metal center. This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the hydrogenated product. The rigidity of the indane backbone is crucial for maintaining the conformational integrity of the catalyst and achieving high levels of enantioselectivity.

Role in Organocatalysis

In addition to its use in transition metal catalysis, the this compound scaffold has also been explored in the field of organocatalysis. Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. This approach offers several advantages, including lower toxicity, reduced cost, and often milder reaction conditions.

Design and Synthesis of Organocatalysts Derived from Indanols (e.g., Urea-Based Organocatalysts)

A prominent class of organocatalysts derived from indanols are those incorporating a urea (B33335) or thiourea (B124793) moiety. These functional groups are capable of forming hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. The chiral indanol backbone provides the necessary stereochemical information to ensure that this activation is enantioselective.

The synthesis of these urea-based organocatalysts typically involves reacting the amino-functionalized derivative of this compound with an isocyanate. The modular nature of this synthesis allows for the facile introduction of various substituents on both the indanol scaffold and the urea nitrogen atoms, enabling the creation of a library of catalysts with diverse steric and electronic properties.

Investigation of Catalytic Efficiency and Stereoselectivity Mechanisms

Urea-based organocatalysts derived from this compound have demonstrated their utility in a range of enantioselective reactions, such as Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. The catalytic efficiency is often evaluated by the catalyst loading required to achieve a high yield and enantioselectivity.

The mechanism of stereoselectivity is believed to involve the formation of a well-defined hydrogen-bonding network between the urea moiety of the catalyst and the substrate. This interaction not only activates the substrate but also shields one of its enantiotopic faces, directing the nucleophile to attack from the unshielded face. The rigid indane framework and the specific stereochemistry at the 2-position are critical for establishing this highly organized transition state.

Utility as Chiral Auxiliaries in Stereoselective Synthetic Transformations

Beyond its role in catalytic systems, this compound can also function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse.

Based on a comprehensive search of available scientific literature, there is no specific documented application of This compound as a chiral solvating agent for enantiomeric analysis by NMR spectroscopy.

Therefore, it is not possible to provide an article with detailed research findings and data tables on this subject as requested.

Advanced Reactivity and Transformation Studies of 2r 4 Phenyl 2,3 Dihydro 1h Inden 2 Ol

Investigation of Reaction Mechanisms Involving the Indanol Moiety

A thorough investigation into the reaction mechanisms involving the indanol moiety of (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol would typically involve studies of its participation in various reaction types. This could include nucleophilic substitution at the hydroxyl group, elimination reactions to form corresponding indene (B144670) derivatives, and oxidation to the corresponding indanone. Mechanistic studies would likely employ kinetic analysis, isotopic labeling, and computational modeling to elucidate the transition states and intermediates. However, specific studies detailing these mechanisms for this compound are not present in the currently accessible scientific literature.

Stereoselective Transformations and Synthetic Utility of the Compound

The synthetic utility of a chiral molecule like this compound would be significantly enhanced by its application in stereoselective transformations. This could involve its use as a chiral auxiliary, where the stereocenter of the indanol directs the stereochemical outcome of a reaction on a tethered substrate. wikipedia.org Another avenue would be its use as a chiral ligand for transition metal catalysts in asymmetric synthesis. While the principles of such applications are well-known, specific examples and detailed methodologies employing this compound are not documented in available research.

A critical aspect of its synthetic utility would be the development of protocols for its stereoselective derivatization, preserving the chiral integrity of the molecule. Data on such transformations, including reaction conditions and stereochemical outcomes, are essential for its practical application but are not currently available.

Exploration of Analogues and Substituted Derivatives

The exploration of analogues and substituted derivatives of this compound would be a logical step in understanding its structure-activity relationships and expanding its synthetic potential. This would involve the synthesis of derivatives with different substituents on the phenyl ring or the indane core. The reactivity of these analogues would then be compared to the parent compound to understand the electronic and steric effects of the substituents. While the synthesis of various substituted indanones and indanols has been reported in a general context, a systematic study focused on derivatives of this compound is not described in the literature.

Incorporation into Complex Molecular Architectures

The ultimate demonstration of the synthetic utility of this compound would be its successful incorporation into the synthesis of complex, biologically active molecules or advanced materials. The rigid, chiral scaffold of the indanol could serve as a key building block for constructing intricate three-dimensional structures. This would require robust and predictable methods for its chemical manipulation. The absence of published research detailing such applications suggests that the full potential of this specific chiral indanol in the synthesis of complex molecules has yet to be explored or publicly disclosed.

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